2-(2-Bromoethoxy)octane
Description
2-(2-Bromoethoxy)octane is a brominated ether derivative with the molecular formula C₁₀H₂₁BrO. Its structure consists of an octane backbone substituted at the second carbon with a 2-bromoethoxy group (–OCH₂CH₂Br). This compound serves as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions, polymer modifications, and pharmaceutical manufacturing.
Properties
CAS No. |
61853-36-9 |
|---|---|
Molecular Formula |
C10H21BrO |
Molecular Weight |
237.18 g/mol |
IUPAC Name |
2-(2-bromoethoxy)octane |
InChI |
InChI=1S/C10H21BrO/c1-3-4-5-6-7-10(2)12-9-8-11/h10H,3-9H2,1-2H3 |
InChI Key |
LTYSQJQHDOOJDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)octane typically involves the reaction of 2-bromoethanol with octanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via the formation of an intermediate ethoxy group, which then reacts with the octanol to form the desired product. The reaction conditions generally include heating the mixture to a temperature of around 100°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reactants and removal of by-products also enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)octane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic solution.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used, often in an alcoholic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The major product is typically an alcohol.
Elimination Reactions: The major product is an alkene.
Oxidation: The major products are aldehydes or carboxylic acids, depending on the extent of oxidation.
Scientific Research Applications
2-(2-Bromoethoxy)octane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biological molecules, such as proteins or nucleic acids, through bromination reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethoxy)octane involves its reactivity as a brominated ether. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the bromine atom is replaced by other functional groups. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
Key Properties:
- Reactivity : The bromine atom in the ethoxy group is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, thiols) to form ethers, thioethers, or quaternary ammonium compounds .
- Physical State: Likely a liquid at room temperature (inferred from analogs like 2-bromoethanol, which has a boiling point of ~149–150°C ).
- Applications : Used to modify polymers for enhanced hydrophobicity or as a precursor in drug synthesis (e.g., analogs are employed in umeclidinium bromide, a COPD medication ).
Structural Analogs and Reactivity
(a) 2-Bromoethanol (C₂H₅BrO)
- Structure : Simplest bromoethoxy compound (–CH₂CH₂Br).
- Reactivity : Rapid nucleophilic substitution due to shorter alkyl chain and higher polarity.
- Key Difference : 2-(2-Bromoethoxy)octane’s longer alkyl chain reduces polarity, slowing reaction kinetics but improving compatibility with hydrophobic substrates.
(b) 2-[2-(2-Bromoethoxy)ethoxy]ethanol (C₆H₁₃BrO₃)
- Structure : Contains multiple ethylene glycol units (–OCH₂CH₂O–) and a terminal bromoethoxy group .
- Reactivity : Ethylene glycol units enhance solubility in polar solvents, enabling controlled polymer crosslinking.
- Applications : Critical in synthesizing hydrophilic polymers for adhesives and coatings.
- Key Difference : The octane chain in this compound imparts superior thermal stability and hydrophobicity compared to glycol-based analogs .
(c) ((2-Bromoethoxy)methyl)benzene
- Structure : Aromatic ring linked to a bromoethoxy group.
- Reactivity : Benzyl group stabilizes intermediates in SN2 reactions, facilitating pharmaceutical synthesis (e.g., umeclidinium bromide ).
- Applications : Key intermediate in bronchodilators.
- Key Difference : The octane chain in this compound lacks aromaticity, reducing conjugation effects but increasing aliphatic flexibility.
Physicochemical Properties
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